6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2-chloro-6-fluorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClFN3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABYAKOTMQZTBT-AUEPDCJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf.
Mode of Action
Similar compounds have been found to inhibit the activity of their target proteins, leading to a disruption in the signaling pathways they are involved in.
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and proliferation, potentially leading to anti-cancer effects.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are well distributed in the body.
Biological Activity
The compound 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime is a derivative of imidazo[2,1-b][1,3]thiazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects observed in research studies.
Synthesis and Characterization
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves the condensation of thiazole derivatives with substituted phenacyl bromides under reflux conditions. The compound can be synthesized through a multi-step reaction involving various reagents and conditions that yield the desired oxime derivative. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thiosemicarbazide + Aromatic carboxylic acid | Formation of thiazole precursor |
| 2 | Substituted phenacyl bromide + Ethanol (reflux) | Formation of imidazo[2,1-b][1,3]thiazole |
| 3 | Aldehyde + Chlorinated benzyl group (oxime formation) | Final product: O-(2-chloro-6-fluorobenzyl)oxime derivative |
Antioxidant Activity
Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antioxidant properties. In a study evaluating various analogs, compounds were tested against oxidative stress markers using chemical model systems. The results indicated that certain derivatives effectively reduced reactive oxygen species (ROS) levels and inhibited lipid peroxidation.
Antimicrobial Activity
The antimicrobial potential of 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole derivatives has been investigated in several studies. In vitro assays revealed that these compounds possess antibacterial and antifungal activities against a range of pathogens.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | C. albicans | 20 |
Cancer Chemopreventive Properties
The compound has shown promise in cancer chemoprevention through mechanisms involving inhibition of nitric oxide synthase (iNOS), NFκB activation, and aromatase activity. For instance, certain analogs were found to inhibit iNOS in a dose-dependent manner with IC50 values in the low micromolar range.
The biological activity of 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime is attributed to its ability to modulate various signaling pathways:
- Inhibition of NFκB : This pathway is crucial for inflammation and cancer progression.
- Activation of Phase II Detoxifying Enzymes : Compounds have been shown to induce quinone reductase (QR), enhancing cellular defense against oxidative stress.
Case Studies
A series of case studies have highlighted the efficacy of this compound in preclinical models:
- Study A : Evaluated the effects on human liver microsomes showing metabolic activation leading to hydroxylation, which may enhance biological activity.
- Study B : Investigated the compound's effects on tumor growth in xenograft models where it exhibited significant antitumor activity compared to controls.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound differs from CITCO in two key regions:
Aromatic Substitution: 4-Bromophenyl vs. Benzyloxime Group: The O-(2-chloro-6-fluorobenzyl)oxime substituent introduces steric and electronic differences compared to CITCO’s 3,4-dichlorobenzyl group. The ortho-chloro and para-fluoro arrangement may alter binding pocket interactions in target receptors .
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
CAR Agonism
CITCO is a potent and selective agonist of human CAR, inducing nuclear translocation and upregulating CYP2B6 in hepatocytes . Key differences for the target compound:
- Bromophenyl Group : Increased lipophilicity may enhance CAR binding but reduce selectivity over pregnane X receptor (PXR).
- Benzyloxime Substitution : The 2-chloro-6-fluoro group may disrupt hydrogen bonding with CAR’s ligand-binding domain compared to CITCO’s 3,4-dichloro motif .
Table 2: CAR Activation Profiles*
| Compound | EC₅₀ (CAR Activation) | CYP2B6 Induction (Fold) | Selectivity (CAR vs. PXR) |
|---|---|---|---|
| CITCO | 0.1 µM | 2.5–3.0 | >100-fold |
| Target Compound | Not Reported | Not Tested | Inferred Lower† |
*Data extrapolated from CITCO studies; †Due to bromine’s bulkier profile.
Metabolic and Pharmacokinetic Considerations
- CYP Induction : CITCO upregulates CYP2B6, 2C8, and 3A4 in hepatocytes . The bromophenyl analog may exhibit similar induction patterns, but fluorine in the benzyl group could alter metabolism via cytochrome P450 enzymes .
- Half-Life : Bromine’s higher atomic weight may slow hepatic clearance compared to CITCO, extending half-life but increasing risk of accumulation .
Therapeutic Potential
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime?
- The compound is typically synthesized via a multi-step procedure:
Core Formation : Start with 5-(4-bromophenyl)imidazo[2,1-b]thiazole, introducing a carbaldehyde group at position 6 using Vilsmeier-Haack formylation (phosphorus oxychloride and DMF) .
Oxime Formation : Condense the aldehyde with hydroxylamine derivatives. For the O-(2-chloro-6-fluorobenzyl)oxime moiety, react the aldehyde with 2-chloro-6-fluorobenzyl hydroxylamine under reflux in ethanol, catalyzed by acetic acid .
Purification : Recrystallize from ethanol or methanol to achieve >98% purity (HPLC) .
Q. How can the structure of this compound be confirmed post-synthesis?
- Use spectroscopic and crystallographic methods:
- FT-IR : Look for C=N (1640–1620 cm⁻¹), C=O (1690 cm⁻¹), and C-Br (645 cm⁻¹) stretches .
- NMR : H NMR should show aromatic protons (δ 7.2–8.0 ppm), the Schiff base proton (δ ~8.3 ppm), and benzyl oxime protons (δ ~5.2 ppm). C NMR confirms carbonyl (δ ~190 ppm) and imine (δ ~160 ppm) carbons .
- X-ray Crystallography : Monoclinic space group (e.g., ) with unit cell parameters (e.g., Å, Å, Å) can validate molecular packing and intermolecular interactions .
Q. What solvents and reaction conditions are optimal for synthesizing the oxime derivative?
- Solvents : Ethanol or methanol for condensation (polar protic solvents enhance nucleophilicity of hydroxylamine).
- Catalysts : Acetic acid (0.5–1.0 equiv.) to protonate the hydroxylamine and drive imine formation .
- Temperature : Reflux (70–80°C) for 12–18 hours ensures completion .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural verification?
- Step 1 : Confirm sample purity via HPLC. Impurities (e.g., unreacted aldehyde) may cause signal splitting.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. For example, NOESY can differentiate between cis/trans oxime configurations .
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What strategies optimize the yield of the O-benzyl oxime moiety without side reactions?
- Protection-Deprotection : Protect the imidazo-thiazole nitrogen with a Boc group during oxime formation to prevent competing nucleophilic attacks .
- Stoichiometry : Use a 1.2:1 molar ratio of hydroxylamine derivative to aldehyde to minimize unreacted starting material.
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 18 hours) and improve yield by 10–15% under controlled microwave irradiation (100°C, 150 W) .
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. The bromophenyl and fluorobenzyl groups may enhance hydrophobic binding .
- QSAR Modeling : Train models on imidazo-thiazole derivatives with known activities (e.g., IC values). Key descriptors include LogP (lipophilicity) and polar surface area (PSA) .
- ADMET Prediction : SwissADME or pkCSM can estimate pharmacokinetics (e.g., CYP450 inhibition risk due to halogen substituents) .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Challenges :
- Low crystal quality due to flexible oxime linker.
- Disorder in the benzyl group (2-chloro-6-fluorophenyl).
- Solutions :
- Use slow evaporation (hexane/ethyl acetate) for crystal growth.
- Apply SHELXL refinement with anisotropic displacement parameters for heavy atoms (Br, Cl). Constrain H-atoms using riding models (C–H = 0.93–0.97 Å) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
